![molecular formula C19H14BrN3O B1628554 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893613-45-1](/img/structure/B1628554.png)
2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
The compound “2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs and have varied and significant biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . Another method involves substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pyrazolo[1,5-a]pyrimidines are synthesized through various methods, including regioselective synthesis facilitated by KHSO4 in aqueous media under ultrasound irradiation. This method offers an environmentally friendly, efficient, and convenient route for producing novel pyrazolo[1,5-a]pyrimidine derivatives, with benefits such as high yields, operational simplicity, and short reaction times. The synthesized compounds have been structurally characterized and confirmed through spectroscopic methods, demonstrating their potential for further chemical and biological exploration (Kaping et al., 2016).
Anti-inflammatory and Anti-cancer Activities
Research on pyrazolo[1,5-a]pyrimidine derivatives has also revealed their promising anti-inflammatory and anti-cancer activities. These compounds have been synthesized and evaluated for their potential in treating various cancer types and inflammation-related disorders, indicating a significant area of interest for developing new therapeutic agents (Kaping et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of PI3Kγ . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the activation of downstream signaling pathways, leading to altered cellular responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity. By inhibiting PI3Kγ, the compound reduces the levels of PIP3, leading to decreased activation of AKT, a serine/threonine-specific protein kinase. This, in turn, affects the activity of mTOR, a key regulator of cell growth and proliferation .
Result of Action
The inhibition of PI3Kγ by this compound can lead to a variety of cellular effects, depending on the specific cellular context. In cancer cells, for example, inhibition of the PI3K/AKT/mTOR pathway can lead to reduced cell growth and proliferation . In immune cells, the same inhibition can affect cell migration and immune responses .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c1-24-17-7-5-13(6-8-17)15-11-21-19-10-18(22-23(19)12-15)14-3-2-4-16(20)9-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXCOCMKPQMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587546 | |
| Record name | 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
893613-45-1 | |
| Record name | 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



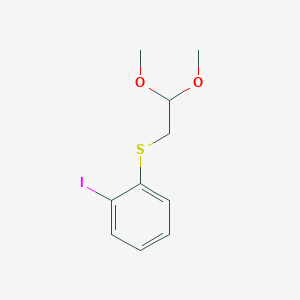
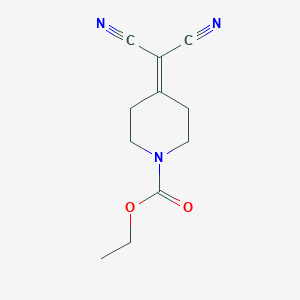

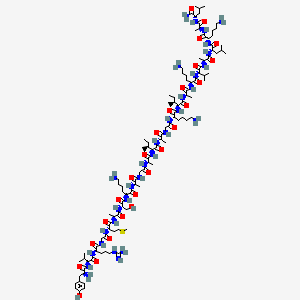



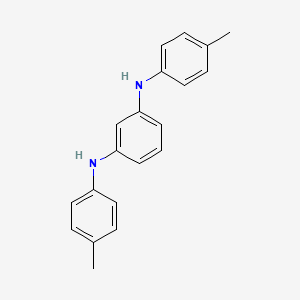


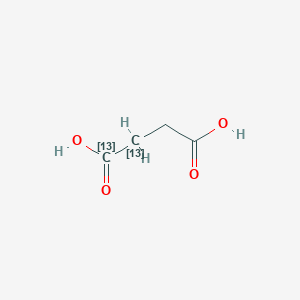
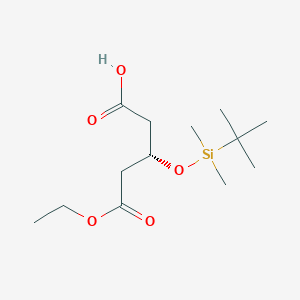

![tert-Butyl {2-amino-2-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B1628494.png)